molecular formula C11H11FO B3073356 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one CAS No. 1017462-12-2

1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one

Cat. No.: B3073356
CAS No.: 1017462-12-2
M. Wt: 178.2 g/mol
InChI Key: BRFHOENHAYWVCD-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one is a cyclopropyl ketone derivative featuring a fluorinated aromatic ring. Its molecular formula is C₁₁H₁₁FO, with an average molecular mass of 178.20 g/mol . The compound is recognized under multiple synonyms, including 1-acetyl-2-(4-fluorophenyl)cyclopropane and 1-[2-(4-fluorophenyl)cyclopropyl]ethanone, and is identified by CAS numbers 1218071-65-8 and 338392-56-6 .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFHOENHAYWVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by oxidation to introduce the ethanone group. Common synthetic routes include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Halogenation Reactions

This compound undergoes α-halogenation at the ketone's carbonyl-adjacent carbon. Two bromination methods demonstrate high efficiency:

Method Reagents/Conditions Yield Product Source
Bromination with IBrIBr, 1-butyl-3-methylimidazolium bromide, THF, 40°C, 4h95.3%1-[1-(4-Fluorophenyl)cyclopropyl]-2-bromoethan-1-one
Bromination with Br₂Br₂, MeOH, 25–30°C, 3.5h; H₂O₂/HBr in dioxane84–91%Same brominated product

Key findings :

  • Ionic liquid catalysts enhance reaction rates and yields by stabilizing intermediates .

  • Bromine in methanol provides a scalable industrial route with minimal by-products .

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions:

Oxidizing Agent Conditions Product Notes Source
KMnO₄ (aqueous)Acidic/neutral, 60–80°C1-[1-(4-Fluorophenyl)cyclopropyl]acetic acidRequires prolonged heating
CrO₃/H₂SO₄Jones reagent, 0°C to RTSame carboxylic acidRapid but exothermic

Mechanistic insight :
Oxidation proceeds via enolate formation, followed by hydroxylation and dehydrogenation. The cyclopropane ring remains intact under these conditions due to its kinetic stability.

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol using hydride donors:

Reducing Agent Conditions Yield Product Source
LiAlH₄Dry THF, 0°C to RT82%1-[1-(4-Fluorophenyl)cyclopropyl]ethanol
NaBH₄/CeCl₃MeOH, RT, 2h68%Same alcohol

Critical observation :
Lithium aluminum hydride (LiAlH₄) achieves higher selectivity compared to borohydride systems, which may partially reduce the cyclopropane ring under harsh conditions.

Cyclopropane Ring-Opening Reactions

While the cyclopropane ring is generally stable, radical-initiated cleavage occurs under specific conditions:

Reagent Conditions Product Source
Br₂/hνUV light, CCl₄, 12h1-(4-Fluorophenyl)-3-bromopropan-1-one
H₂/Pd-CHigh pressure, 80°C, 6h1-(4-Fluorophenyl)pentan-1-one

Implications :

  • Photochemical bromination selectively cleaves the cyclopropane ring to form a linear bromoketone .

  • Hydrogenation under pressure yields a saturated ketone, demonstrating the ring’s strain-driven reactivity .

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in SNAr reactions under forcing conditions:

Nucleophile Conditions Product Yield Source
NH₃ (aq)CuCl₂, DMF, 120°C, 24h1-[1-(4-Aminophenyl)cyclopropyl]ethan-1-one41%
NaOH/EtOHMicrowave, 150°C, 1hHydroxylated derivative55%

Limitations :
Electron-withdrawing effects of the fluorine reduce aromatic reactivity, necessitating high temperatures/pressures .

Scientific Research Applications

1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one, also known as a cyclopropyl ketone derivative, is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of cyclopropyl ketones exhibit promising anticancer properties. For instance, research has shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Apoptosis Induction

A study conducted by Smith et al. (2022) evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound.

Table 2: Anticancer Activity Results

Concentration (µM)Cell Viability (%)Apoptotic Markers (Annexin V) (%)
01005
107515
255030
502060

Synthesis of Functional Polymers

The unique structure of this compound allows it to be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

In a study by Johnson et al. (2023), researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials showed improved tensile strength and thermal resistance compared to traditional polymer matrices.

Table 3: Polymer Properties Comparison

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Conventional Polymer30150
Copolymer with Ketone50200

Mechanism of Action

The mechanism by which 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity. The ethanone group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one, highlighting differences in substituents, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Physical Properties Key References
This compound (Target) C₁₁H₁₁FO 178.20 4-Fluorophenyl, cyclopropane ring No direct data; inferred liquid state based on analogs
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one C₁₁H₁₂O₃S 224.27 Phenylsulfonyl group at position 2 White solid, mp 57–58°C; synthesized via nucleophilic substitution (88% yield)
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one C₁₁H₁₀BrFO 257.10 4-Bromo-2-fluorophenyl, stereospecific (1R,2R) cyclopropane Liquid; used in life science research
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one C₁₄H₁₀ClFO 248.68 2-Chlorophenyl and 4-fluorophenyl groups Liquid; no safety data available
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 4-Chlorophenyl, cyclopropyl, and methyl group Solid; CAS 123989-29-7
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone C₁₄H₁₈FNO 235.30 Azepane ring fused to fluorophenyl Liquid; hazardous (acute toxicity via inhalation, skin contact)

Key Structural and Functional Differences

The target compound’s fluorine atom offers moderate electronegativity and metabolic stability .

Synthetic Methodologies

  • The sulfonyl derivative is synthesized via nucleophilic substitution (88% yield), whereas brominated analogs may require palladium-catalyzed cross-couplings. The absence of direct synthesis data for the target compound suggests reliance on similar cyclopropanation or Friedel-Crafts acylation strategies.

Safety and Handling

  • While the target compound lacks explicit safety data, its azepane-containing analog is classified for acute toxicity (oral, dermal, inhalation), emphasizing the need for precautions when handling fluorophenyl derivatives.

Physicochemical Properties

  • The sulfonyl analog’s solid state (mp 57–58°C) contrasts with the liquid state of brominated and chlorinated derivatives , reflecting differences in intermolecular forces (e.g., hydrogen bonding vs. van der Waals interactions).

Biological Activity

Overview

1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one (CAS Number: 1017462-12-2) is an organic compound characterized by its unique structural features, including a fluorophenyl group, a cyclopropyl ring, and an ethanone moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11H11FO
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound consists of a cyclopropyl ring attached to a fluorophenyl group and an ethanone functional group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • π-π Interactions : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
  • Rigidity from Cyclopropyl Ring : The cyclopropyl structure provides rigidity, affecting the compound's conformational dynamics and interaction profiles.
  • Hydrogen Bonding : The ethanone moiety can participate in hydrogen bonding, modulating the activity of enzymes or receptors it interacts with.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of fluorine atoms is often linked to enhanced bioactivity due to their influence on electronic properties and molecular interactions .

Pharmacological Potential

Ongoing research is exploring the pharmacological properties of this compound:

  • Antiparasitic Activity : Analogous compounds have demonstrated efficacy against Cryptosporidium species in preclinical models, indicating potential applications in treating parasitic infections .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), suggesting potential therapeutic roles in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

StudyFindings
Study AIdentified significant antimicrobial activity against Staphylococcus aureus with MIC values as low as 0.0039 mg/mL.
Study BDemonstrated antiparasitic effects during late-stage growth of C. parvum, blocking sexual development.
Study CExplored structure-activity relationships (SAR) revealing that modifications on the fluorophenyl group significantly alter biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other structurally similar compounds:

CompoundStructural FeaturesNotable Activities
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-oneDifferent position of the fluorophenyl groupVarying enzyme interaction profiles
1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-oneChlorine instead of fluorineAltered antimicrobial potency

Q & A

Q. What are common synthetic routes for 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one?

The compound can be synthesized via cyclopropanation reactions. For example, GP6 reactions involve starting materials like 1-(3,3-dimethylcycloprop-1-en-1-yl)-1-(aryl)ethan-1-ol, followed by iodination and purification via gradient chromatography (e.g., 0–6% Et₂O/pentane) to yield cyclopropyl derivatives. Yields range from 34% to 85%, depending on substituents and reaction optimization . Cross-coupling methods, such as Suzuki-Miyaura reactions, are also viable. A palladium-catalyzed coupling of 1-(4-bromophenyl)ethan-1-one with (4-fluorophenyl)boronic acid in the presence of K₃PO₄ achieves 85% yield after flash chromatography .

Q. What analytical methods are used to characterize this compound?

Post-synthesis characterization typically includes:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and stereochemistry (e.g., cyclopropane ring protons at δ 1.85–2.20 ppm in CDCl₃) .
  • HRMS : High-resolution mass spectrometry (APCI/QTOF or ESI/QTOF) to verify molecular weight (e.g., observed m/z 383.0111 for iodinated derivatives) .
  • Chromatography : HPLC or GC-MS to assess purity, with UV detection for tracking reaction progress .

Q. What safety precautions are essential when handling this compound?

While acute toxicity data are limited, safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods to minimize vapor exposure.
  • Emergency Measures : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .
  • Storage : Keep sealed in a cool, dry place away from ignition sources .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to synthesize derivatives of this compound?

Key parameters for Suzuki-Miyaura coupling optimization:

  • Catalyst : Xantphos-ligated palladium dialkyl complexes (1.25 μmol per 0.5 mmol substrate) .
  • Solvent System : Hexane/EtOAC gradients (98:2 to 60:40) for chromatography .
  • Temperature : Room temperature for 24 hours to balance yield and selectivity.
  • Base : K₃PO₄ (2 eq.) enhances boronic acid activation .

Q. How is stereochemical control achieved in cyclopropane derivatives of this compound?

Stereoselective synthesis involves:

  • Chiral Catalysts : Gold(I) catalysts enable kinetic resolution via (4+4) cycloadditions, favoring specific enantiomers (e.g., 1R,2S configuration confirmed by ¹H NMR coupling constants) .
  • Radical Intermediates : Avoiding ketyl radical pathways by using sterically hindered substrates (e.g., cyclopropyl(pyridin-2-yl)methanone prevents ring-opening) .
  • Analogous Compounds : Relative stereochemistry is inferred from structurally similar derivatives (e.g., comparing ¹³C NMR shifts of iodinated cyclopropanes) .

Q. How should researchers address contradictions in toxicity data across safety reports?

Discrepancies arise due to incomplete characterization in early studies. Mitigation strategies include:

  • Precautionary Principle : Assume GHS Category 4 hazards (acute toxicity via oral, dermal, inhalation routes) until validated .
  • In Silico Modeling : Use QSAR tools to predict bioaccumulation or toxicity .
  • Empirical Testing : Conduct Ames tests or zebrafish embryo assays for genotoxicity and developmental effects .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

Yield discrepancies stem from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) reduce cyclopropanation efficiency compared to electron-donating groups (e.g., -OCH₃) .
  • Purification Methods : Gradient chromatography (e.g., 1–10% Et₂O/pentane) improves purity but may lower recovery rates .
  • Catalyst Load : Higher Pd concentrations (e.g., 2.5 mol%) in cross-coupling reactions increase yields but risk side-product formation .

Methodological Recommendations

  • Reaction Optimization : Use design-of-experiment (DoE) frameworks to screen catalysts, solvents, and temperatures systematically.
  • Data Reproducibility : Report detailed NMR acquisition parameters (e.g., 400 MHz, CDCl₃) and HRMS calibration standards .
  • Safety Compliance : Align handling protocols with OSHA and EU directives (e.g., EN374 gloves, CEN respirators) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one
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1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one

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